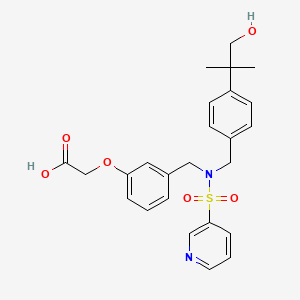

CP-533,536 metabolite M4

Description

Significance of Metabolite Characterization in Drug Discovery and Development

The study of drug metabolism, which is the process by which the body chemically modifies drugs, is a cornerstone of pharmaceutical sciences. nih.govopenaccessjournals.com Metabolite characterization, the identification and structural analysis of these modified compounds, known as metabolites, is a critical component throughout the drug discovery and development pipeline. sygnaturediscovery.comnih.gov Understanding how a drug is metabolized is fundamental to evaluating its potential efficacy and safety. openaccessjournals.com

The process of drug metabolism is typically divided into Phase I and Phase II reactions. longdom.org Phase I reactions introduce or expose functional groups on the drug molecule, often through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. openaccessjournals.com Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. openaccessjournals.com

The characterization of metabolites provides crucial insights into a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov This information helps researchers to:

Optimize Lead Compounds: By identifying metabolic "soft spots"—positions on a molecule susceptible to metabolic changes—medicinal chemists can modify the drug's structure to improve its metabolic stability and pharmacokinetic properties, such as half-life and bioavailability. sygnaturediscovery.comchromatographyonline.com

Predict Drug-Drug Interactions: Since many drugs are metabolized by the same enzymes, understanding the metabolic pathways is essential for predicting and avoiding potentially harmful drug-drug interactions. bioivt.com

Modern analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in identifying and structurally elucidating metabolites from complex biological matrices. sygnaturediscovery.comcreative-proteomics.com

Overview of CP-533,536 as a Parent Compound in Preclinical Investigations

CP-533,536, also known as Evatanepag, is a selective prostaglandin (B15479496) E2 (PGE2) agonist that targets the EP2 receptor. nih.govpnas.orgmedchemexpress.com It was developed and investigated in preclinical studies for its potential to promote local bone formation and aid in the healing of bone fractures. nih.govpnas.orgncats.io As a non-prostanoid agonist, it was designed to offer a selective mechanism of action. medchemexpress.com The compound's ability to stimulate bone healing was demonstrated in various preclinical models. nih.govpnas.org

In vitro studies confirmed that CP-533,536 is metabolized by several major human cytochrome P450 isoforms, specifically CYP3A4, CYP3A5, and CYP2C8. researchgate.netnih.gov The metabolism of the compound was found to be dependent on NADPH, a cofactor for CYP enzymes. researchgate.netresearchgate.net

| Attribute | Detail |

|---|---|

| Systematic Name | (3-{[(4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid researchgate.netcaymanchem.com |

| Molecular Formula | C25H28N2O5S caymanchem.com |

| Also Known As | Evatanepag medchemexpress.com |

| Pharmacological Class | Selective Prostaglandin E2 (PGE2) Agonist nih.gov |

| Molecular Target | EP2 Receptor pnas.org |

| Primary Investigational Area | Bone Healing nih.govpnas.org |

Positioning of CP-533,536 Metabolite M4 within the Metabolic Cascade

Investigations into the biotransformation of CP-533,536 in preclinical models, such as rats, and in vitro systems using human liver microsomes, revealed that the parent compound is extensively metabolized. researchgate.netresearchgate.net Only about 26% of a dose was recovered as the unchanged drug in rats, with the remainder consisting of Phase I and Phase II metabolites. researchgate.net

Within this metabolic landscape, Metabolite M4 holds a key position as a major initial product. researchgate.net It is formed through a primary Phase I oxidative pathway. researchgate.netresearchgate.net

Formation: Metabolite M4 is the ω-hydroxy metabolite of CP-533,536. researchgate.netresearchgate.net It is generated by the oxidation of the parent compound's tert-butyl side chain. researchgate.netnih.gov This hydroxylation reaction is a common metabolic transformation for compounds containing alkyl groups.

Enzymatic Involvement: The formation of M4 is primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP2C8. researchgate.netnih.gov

Subsequent Metabolism: Metabolite M4 is not an end-product but an intermediate in the metabolic cascade. researchgate.net It serves as the precursor for further oxidation to form M3, the corresponding carboxylic acid metabolite. researchgate.netnih.govresearchgate.net M4 can also undergo Phase II conjugation with sulfuric acid to form metabolite M6. researchgate.net Furthermore, the pathway can lead to unusual metabolites resulting from the C-demethylation of the tert-butyl group, which may involve the oxidation of M4 to an aldehyde metabolite (M24). researchgate.netresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

574759-32-3 |

|---|---|

Molecular Formula |

C25H28N2O6S |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-[3-[[[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C25H28N2O6S/c1-25(2,18-28)21-10-8-19(9-11-21)15-27(34(31,32)23-7-4-12-26-14-23)16-20-5-3-6-22(13-20)33-17-24(29)30/h3-14,28H,15-18H2,1-2H3,(H,29,30) |

InChI Key |

XKQNMAZMTKTTIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Metabolic Biotransformation Pathways Leading to Cp 533,536 Metabolite M4

Primary Phase I Oxidative Pathway: Omega-Hydroxylation of the tert-Butyl Side Chain

The principal metabolic pathway for CP-533,536 involves the Phase I oxidative transformation of its tert-butyl side chain. researchgate.net This reaction is an omega-hydroxylation, which introduces a hydroxyl (-OH) group onto one of the terminal methyl groups of the tert-butyl moiety. researchgate.net This oxidation leads directly to the formation of the ω-hydroxy metabolite, M4. researchgate.net

This initial hydroxylation is a crucial event, as the newly formed M4 serves as a substrate for further metabolic changes. It can be further oxidized to form the corresponding ω-carboxy metabolite, M3, or undergo conjugation with sulfuric acid to produce the M6 metabolite. researchgate.net In vitro studies have identified that the metabolism of the parent compound, CP-533,536, is mediated by at least three recombinant human cytochrome P450 (P450) isoforms: CYP3A4, CYP3A5, and CYP2C8. researchgate.net

Structural Elucidation of M4 as an Omega-Hydroxy Metabolite

The definitive identification of M4 as the omega-hydroxy metabolite of CP-533,536 was accomplished through advanced analytical techniques. While the specific studies detailing M4's elucidation are part of a broader metabolic investigation, the methods employed for related metabolites of CP-533,536 are indicative of the process. High-resolution liquid chromatography/tandem mass spectrometry (LC/MS/MS) and liquid chromatography/mass spectrometry/nuclear magnetic resonance (LC/MS/NMR) spectroscopy are standard, powerful tools for unequivocally determining the structures of drug metabolites. researchgate.netnih.gov These methods allow for the precise determination of mass, fragmentation patterns, and the exact position of chemical modifications, such as the addition of a hydroxyl group to the tert-butyl side chain to form M4. researchgate.netnih.gov

Quantitative Contribution of M4 to Overall Metabolic Profile in Preclinical Models

In preclinical studies conducted in Sprague-Dawley rats, CP-533,536 was shown to be extensively metabolized. researchgate.net The formation of M4 represents the major oxidative pathway. researchgate.net While specific percentages for every single metabolite are not fully detailed, the extensive nature of the metabolism underscores the significance of pathways such as the one producing M4. The parent compound, CP-533,536, accounted for only a fraction of the administered dose recovered, indicating that its metabolites, including M4 and its subsequent products, constitute the majority of the drug-related material in the system. researchgate.net

Table 1: Metabolic Profile of CP-533,536 in Rats

| Compound | Description | Percentage of Recovered Radioactive Dose |

| CP-533,536 | Unchanged Parent Drug | 26% |

| Metabolites | Combined Phase I and Phase II Metabolites (including M4) | 74% |

Table 2: Compound Names

| Abbreviation | Full Chemical Name |

| CP-533,536 | (3-{[(4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid |

| Metabolite M4 | (3-{[({4-[2-hydroxy-1,1-dimethylethyl]phenyl}methyl)(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetic acid |

| Metabolite M3 | (3-{[({4-[1-carboxy-1-methylethyl]phenyl}methyl)(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetic acid |

| Metabolite M6 | Sulfuric acid conjugate of M4 |

Further Metabolic Transformations of Cp 533,536 Metabolite M4

Secondary Oxidative Conversion to Omega-Carboxy Metabolite M3

A major pathway in the continued metabolism of metabolite M4 is its oxidation to the corresponding ω-carboxy metabolite, M3. researchgate.netnih.gov This conversion represents a typical Phase I oxidative reaction where the primary alcohol group of M4 is further oxidized to a carboxylic acid. This process is a continuation of the initial oxidative attack on the parent compound, CP-533,536. nih.gov

In vivo studies in rats have demonstrated that the formation of M3 from M4 is a significant metabolic route. researchgate.net There appear to be sex-related differences in the extent of this conversion. In male rats, the ω-carboxy metabolite M3 was found to be a major metabolite, accounting for a substantial portion of the metabolic products. researchgate.net Conversely, the formation of M3 was observed to be a less predominant pathway in female rats. researchgate.net The enzymes responsible for this secondary oxidation are consistent with those involved in the initial formation of M4, namely CYP3A4, CYP3A5, and CYP2C8. nih.gov

| Metabolite | Percentage in Males | Percentage in Females |

|---|---|---|

| M4 (ω-hydroxy) | 19.7% | 6.5% |

| M3 (ω-carboxy) | 32.8% | 1.66% |

| M6 (Sulfate Conjugate) | 12.7% | 36.2% |

Phase II Conjugation Pathways: Sulfation to Metabolite M6

In addition to further oxidation, the ω-hydroxy metabolite M4 can undergo Phase II conjugation. researchgate.net Specifically, M4 is conjugated with sulfuric acid to form the sulfate (B86663) metabolite, M6. researchgate.netresearchgate.net This sulfation reaction is a common pathway for the detoxification and increased water solubility of xenobiotics, facilitating their excretion.

The formation of M6 represents a significant metabolic route, particularly in female rats, where it was identified as the major metabolite. researchgate.net In male rats, while still a notable pathway, the formation of the sulfate conjugate M6 is less predominant compared to the formation of the ω-carboxy metabolite M3. researchgate.net This sex-dependent difference in the balance between oxidation and sulfation of M4 highlights the complexity of drug metabolism.

Potential Linkages to Other Less Common Metabolites (e.g., C-Demethylation Intermediates)

Beyond the primary pathways of oxidation and sulfation, metabolite M4 is also a precursor to less common metabolites arising from C-demethylation of the tert-butyl group. nih.govresearchgate.net This unusual metabolic pathway does not proceed through the decarboxylation of the ω-carboxy metabolite M3. nih.govresearchgate.net Instead, it is proposed that M4 is first oxidized to an aldehyde intermediate, designated as M24. researchgate.netnih.gov

This aldehyde metabolite (M24) is then subject to P450-mediated deformylation, which results in the formation of an unstable carbon-centered radical and formic acid. researchgate.netnih.gov This radical intermediate can then undergo one of two subsequent reactions:

Oxygen rebound: This leads to the formation of an alcohol metabolite, M23. researchgate.netnih.gov

Hydrogen abstraction: This results in the formation of an olefin metabolite, M26. researchgate.netnih.gov

Another unusual metabolite resulting from C-demethylation is M22. nih.gov The formation of these C-demethylated metabolites (M22, M23, and M26) is mediated by CYP3A and CYP2C8 enzymes. nih.gov

| Compound Name | Description |

|---|---|

| CP-533,536 | Parent drug, a selective EP2 receptor agonist. |

| Metabolite M3 | Omega-carboxy metabolite of CP-533,536. |

| Metabolite M4 | Omega-hydroxy metabolite of CP-533,536. |

| Metabolite M6 | Sulfate conjugate of metabolite M4. |

| Metabolite M22 | C-demethylation metabolite. |

| Metabolite M23 | Alcohol metabolite formed via C-demethylation pathway. |

| Metabolite M24 | Aldehyde intermediate in the C-demethylation pathway. |

| Metabolite M26 | Olefin metabolite formed via C-demethylation pathway. |

Enzymatic Catalysis and Regulation in Cp 533,536 Metabolite M4 Formation

Identification of Key Cytochrome P450 Isoforms Involved in M4 Formation

In vitro studies utilizing human liver microsomes and recombinant human cytochrome P450 (P450) isoforms have identified at least three key enzymes responsible for the metabolism of CP-533,536 and the subsequent formation of its M4 metabolite. nih.gov These are:

CYP3A4: A major enzyme in drug metabolism, CYP3A4 plays a significant role in the oxidation of CP-533,536. nih.govnih.gov

CYP3A5: Sharing significant substrate overlap with CYP3A4, CYP3A5 is also a key contributor to the metabolic conversion. nih.govnih.gov

CYP2C8: This isoform has also been demonstrated to be involved in the metabolism of CP-533,536. nih.govnih.gov

The involvement of these specific isoforms highlights the primary pathways for the biotransformation of CP-533,536.

Role of NADPH-Dependent Turnover in M4 Generation

The metabolic turnover of CP-533,536 to form metabolite M4 is an NADPH-dependent process. nih.gov NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) acts as a crucial reducing equivalent, providing the electrons necessary for the catalytic cycle of cytochrome P450 enzymes. This dependency confirms that the oxidation of the tert-butyl moiety of CP-533,536 is a classic P450-mediated monooxygenase reaction. nih.govvu.lt

Modulation of M4 Production by Specific Enzyme Inhibitors

The production of metabolite M4 can be significantly altered by the presence of specific enzyme inhibitors. This provides further evidence for the involvement of the identified P450 isoforms.

Ketoconazole (B1673606): A well-known inhibitor of CYP3A4 and CYP3A5, ketoconazole has been shown to completely inhibit the turnover of CP-533,536 in incubations with these isoforms. nih.govnih.gov

Quercetin (B1663063): This flavonoid is a known inhibitor of CYP2C8. In in vitro incubations with recombinant CYP2C8, quercetin completely inhibited the metabolism of CP-533,536. nih.govnih.gov

The complete inhibition by these specific inhibitors confirms the critical roles of CYP3A4/5 and CYP2C8 in the formation of M4.

Table 1: Modulation of CP-533,536 Metabolism by Enzyme Inhibitors

| Enzyme(s) | Inhibitor | Effect on CP-533,536 Turnover |

|---|---|---|

| CYP3A4/5 | Ketoconazole | Complete Inhibition nih.govnih.gov |

Mechanisms of P450-Mediated Oxidation of the tert-Butyl Moiety

The formation of the M4 metabolite occurs through the oxidation of the tert-butyl side chain of CP-533,536. researchgate.net This reaction is a hydroxylation, specifically forming the ω-hydroxy metabolite. researchgate.netnih.gov The general mechanism for P450-mediated aliphatic hydroxylation involves the activation of molecular oxygen by the heme iron of the enzyme, followed by the abstraction of a hydrogen atom from the substrate and the subsequent rebound of a hydroxyl group to the resulting carbon radical. vu.lt

In the case of CP-533,536, one of the methyl groups of the tert-butyl moiety is hydroxylated to form the alcohol metabolite M4. nih.gov This initial oxidation product can then be further oxidized to form a corresponding carboxylic acid metabolite, designated as M3. researchgate.netnih.gov

A proposed, though less common, subsequent pathway for some compounds with a tert-butyl group involves the oxidation of the alcohol metabolite (like M4) to an aldehyde. This can be followed by a P450-mediated deformylation, leading to a carbon-centered radical and formic acid. nih.gov This radical can then undergo further reactions. nih.gov However, the primary and major pathway for CP-533,536 is the initial hydroxylation to form M4.

Analytical Methodologies for the Characterization and Quantification of Cp 533,536 Metabolite M4

Application of High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and initial detection of CP-533,536 metabolite M4 from biological samples. Its application allows for the effective resolution of the metabolite from the parent compound and other related metabolic products, which is a critical first step before detailed characterization.

HPLC-Radiochromatography for Tracing Radiolabeled M4

In studies involving radiolabeled CP-533,536, HPLC coupled with radiochromatography has been instrumental. This hyphenated technique enables the specific tracing and quantification of radiolabeled M4. By monitoring the radioactive signal, researchers can accurately determine the retention time of the metabolite and quantify its presence in various biological compartments. This method provides a highly sensitive and specific means of tracking the metabolic fate of the parent compound.

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) plays a crucial role in the definitive structural elucidation of this compound. Following separation by HPLC, the metabolite is introduced into the mass spectrometer for detailed analysis of its mass and fragmentation patterns.

Full-Scan Mass Spectrometry for Molecular Ion Detection (m/z 485)

Full-scan mass spectrometry has been employed to determine the molecular weight of metabolite M4. The analysis revealed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 485. This finding indicates a mass shift of +16 atomic mass units compared to a related metabolite, M3, suggesting the introduction of an oxygen atom, likely through a hydroxylation reaction.

Collisional Induced Dissociation (CID) Product Ion Spectrum Analysis

To further probe the structure of M4, collisional-induced dissociation (CID) has been utilized. This technique involves the fragmentation of the precursor ion (m/z 485) to generate a product ion spectrum. The resulting fragmentation pattern provides valuable information about the molecule's structure. The product ion spectrum of M4 has been compared to that of other metabolites, such as M3, revealing common fragment ions which aids in pinpointing the site of metabolic modification.

Advanced Hyphenated Techniques for Definitive Characterization

For a comprehensive and definitive characterization of this compound, advanced hyphenated techniques are indispensable. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the separation, detection, and structural confirmation of the metabolite in a single analytical run. This approach leverages the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry, allowing for the unambiguous identification of M4 even at low concentrations within complex biological matrices.

Preclinical Metabolic Disposition of Cp 533,536 Metabolite M4

In Vivo Identification and Quantification in Animal Models (e.g., Sprague-Dawley Rats)

No information is currently available in the public domain that identifies or quantifies a metabolite of CP-533,536 specifically labeled as M4 in Sprague-Dawley rats or any other animal model.

Distribution Profile of M4 in Biological Matrices (e.g., Feces, Bile, Plasma, Urine)

Data on the distribution of a metabolite named M4 in key biological matrices such as feces, bile, plasma, and urine are not present in the accessible scientific literature.

Gender-Related Differences in M4 Metabolic Contribution

There is no available research that discusses or provides data on potential gender-related differences in the formation or contribution of a CP-533,536 metabolite designated as M4.

Comparative Metabolic Profiles Across Preclinical Species

A comparative analysis of the metabolic profiles of CP-533,536 across different preclinical species that specifically identifies and compares the presence and abundance of an M4 metabolite is not available in published studies.

In Vitro Studies of Cp 533,536 Metabolite M4 Formation and Transformation

Metabolism in Liver Microsomal Systems (e.g., Human Liver Microsomes)

In vitro investigations using human liver microsomes have been crucial in elucidating the metabolic fate of CP-533,536. nih.govsci-hub.se Studies have shown that CP-533,536 is extensively metabolized in these systems. researchgate.net The primary metabolic transformation observed is the oxidation of the tert-butyl group of the parent compound. nih.govsci-hub.se This reaction leads to the formation of the major omega-hydroxy metabolite, designated as M4. nih.gov

The formation of M4 is dependent on the presence of NADPH, indicating the involvement of cytochrome P450 monooxygenases. nih.gov Following its formation, the alcohol metabolite M4 undergoes further oxidation. In incubations with human liver microsomes, M4 is converted to the corresponding carboxylic acid metabolite, M3. nih.gov This suggests that M4 is not an end-product but an intermediate in a more extensive metabolic pathway.

Another potential transformation pathway for M4 involves its oxidation to an aldehyde metabolite (M24). nih.gov This aldehyde is proposed as an intermediate in a C-demethylation process. nih.gov

Investigation with Recombinant Human Cytochrome P450 Isoforms

To identify the specific enzymes responsible for the metabolism of CP-533,536, studies were conducted with a panel of recombinant human cytochrome P450 (P450) isoforms. nih.gov These experiments revealed that at least three P450 enzymes are capable of metabolizing CP-533,536: CYP3A4, CYP3A5, and CYP2C8. nih.govsci-hub.se

The involvement of these specific isoforms in the formation of metabolite M4 was confirmed through inhibition studies. nih.govnih.gov In incubations with recombinant CYP3A4 and CYP3A5, the metabolism of CP-533,536 was completely inhibited by ketoconazole (B1673606), a known potent inhibitor of CYP3A enzymes. nih.govsci-hub.se Similarly, in incubations with recombinant CYP2C8, the reaction was completely inhibited by quercetin (B1663063), a selective inhibitor of CYP2C8. nih.govsci-hub.se These findings definitively establish the catalytic role of CYP3A4, CYP3A5, and CYP2C8 in the metabolic pathway leading to M4. nih.govsci-hub.senih.gov

The data from these recombinant enzyme studies are summarized in the table below.

| Enzyme Isoform | Substrate | Key Metabolite Formed | Inhibitor | Inhibition Result |

| CYP3A4 | CP-533,536 | M4 | Ketoconazole | Complete Inhibition nih.gov |

| CYP3A5 | CP-533,536 | M4 | Ketoconazole | Complete Inhibition nih.gov |

| CYP2C8 | CP-533,536 | M4 | Quercetin | Complete Inhibition nih.gov |

Substrate Specificity and Kinetic Parameters of Enzymes Catalyzing M4 Reactions

The substrate specificity of the enzymes involved highlights that CP-533,536 is recognized and bound by multiple P450 isoforms, namely CYP3A4, CYP3A5, and CYP2C8, for its initial oxidation. nih.gov The primary reaction catalyzed by these enzymes is the hydroxylation of the tert-butyl moiety to generate the M4 metabolite. nih.govsci-hub.se

Metabolite M4 itself serves as a substrate for subsequent enzymatic reactions. nih.gov It is further oxidized, likely by the same P450 enzymes, to form the carboxylic acid M3. nih.gov A proposed mechanism also suggests that M4 can be oxidized to an aldehyde, M24. nih.gov This aldehyde may then undergo P450-mediated deformylation, indicating that M4 is a key intermediate in a cascade of oxidative transformations. nih.gov

The metabolic turnover of CP-533,536 to M4 has been shown to be NADPH-dependent, a fundamental kinetic requirement for cytochrome P450-catalyzed reactions. nih.gov While detailed kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for the formation of M4 are not specified in the reviewed literature, the complete inhibition by specific inhibitors underscores the high affinity and specificity of the involved enzymes for the substrate. nih.govlibretexts.org

The enzymatic reactions involving M4 are summarized in the table below.

| Enzyme Family | Substrate | Reaction Type | Product(s) |

| Cytochrome P450 | CP-533,536 | Oxidation (tert-butyl hydroxylation) | M4 nih.gov |

| Cytochrome P450 | M4 | Oxidation (Alcohol to Carboxylic Acid) | M3 nih.gov |

| Cytochrome P450 | M4 | Oxidation (Alcohol to Aldehyde) | M24 (proposed intermediate) nih.gov |

Structure Metabolism Relationships Pertaining to Cp 533,536 Metabolite M4

Relationship between Parent Compound Structural Motifs and M4 Formation Site

The formation of metabolite M4 from CP-533,536 is a direct consequence of the presence of a chemically susceptible structural motif within the parent molecule. The key feature is the tert-butyl group attached to the benzyl (B1604629) moiety. researchgate.netsci-hub.se This aliphatic side chain serves as the primary site for oxidative metabolism.

The metabolic transformation involves the hydroxylation of one of the methyl groups of the tert-butyl side chain, resulting in the formation of the ω-hydroxy metabolite, designated as M4. researchgate.netnih.gov This initial oxidative step is a common metabolic pathway for compounds containing a tert-butyl group. vu.lt The location of this oxidation is sterically and electronically governed, with the terminal methyl groups being more accessible to enzymatic attack.

In vitro studies using human liver microsomes and recombinant human cytochrome P450 (P450) isoforms have confirmed that this is a major metabolic pathway for CP-533,536. researchgate.netnih.gov The metabolism is dependent on NADPH and is significantly inhibited by specific P450 inhibitors, indicating a P450-mediated process. nih.gov

Influence of Functional Groups on Oxidative Susceptibility of the tert-Butyl Side Chain

The enzymatic oxidation of the tert-butyl group to form M4 is primarily carried out by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C8. nih.govmdpi.com The presence of the sulfonamide and the pyridine (B92270) ring in the CP-533,536 structure likely plays a role in the molecule's orientation within the active site of these enzymes, thereby facilitating the oxidation of the tert-butyl moiety.

The metabolism of CP-533,536, including the formation of M4, has been shown to be completely inhibited by ketoconazole (B1673606), a known inhibitor of CYP3A4/5, and quercetin (B1663063), an inhibitor of CYP2C8. nih.govsci-hub.se This confirms the critical role of these specific P450 isoforms in the oxidative transformation of the tert-butyl group. The efficiency of this oxidation highlights the tert-butyl group as a "metabolic hotspot" within the CP-533,536 molecule.

| Enzyme Family | Specific Isoforms Involved | Inhibitors |

| Cytochrome P450 | CYP3A4, CYP3A5, CYP2C8 | Ketoconazole, Quercetin |

Further metabolism of M4 can occur, where it is oxidized to the corresponding carboxylic acid metabolite, M3, or undergoes conjugation with sulfuric acid to form metabolite M6. researchgate.netnih.gov This indicates that the initial hydroxylation to M4 is a critical gateway to further biotransformation.

Comparison of M4 Formation with Metabolism of Structurally Related Analogs

The metabolic pathway leading to the formation of an ω-hydroxy metabolite from a tert-butyl group is not unique to CP-533,536. A similar metabolic fate is observed for other drugs and xenobiotics that contain this structural feature. For instance, the metabolism of the cancer drug dabrafenib (B601069) also involves the oxidation of its tert-butyl group to form a hydroxylated metabolite, which is then further oxidized to a carboxylic acid. sci-hub.se

This parallel highlights a common structure-metabolism relationship for compounds bearing a tert-butyl moiety. The presence of this group often directs the initial phase I metabolic attack towards one of its methyl groups, leading to a more polar, hydroxylated metabolite that can be more readily eliminated or undergo further phase II conjugation.

Interestingly, in addition to the primary hydroxylation pathway forming M4, CP-533,536 can also undergo unusual C-demethylation reactions at the tert-butyl group, leading to metabolites M22, M23, and M26. researchgate.netnih.gov These alternative pathways, while less prominent than M4 formation, underscore the chemical reactivity of the tert-butyl group and the diverse catalytic capabilities of the involved P450 enzymes. The proposed mechanism for this C-demethylation involves the further oxidation of M4 to an aldehyde, followed by a P450-mediated deformylation. nih.gov

| Compound | Structural Motif | Primary Metabolic Pathway at Motif |

| CP-533,536 | tert-butylbenzyl | Hydroxylation to ω-hydroxy metabolite (M4) |

| Dabrafenib | tert-butyl | Hydroxylation to hydroxy-dabrafenib |

This comparative analysis reinforces the understanding that the tert-butyl group in CP-533,536 is a key determinant of its metabolic profile, with the formation of the M4 metabolite being a predictable and significant biotransformation step.

Potential Mechanistic Insights from Cp 533,536 Metabolite M4 and Downstream Products

Role of M4 as an Intermediate in Proposed Deformylation Pathways

The biotransformation of CP-533,536 is initiated by several key oxidative reactions, with the formation of metabolite M4 being a crucial primary step. researchgate.netnih.gov In vitro studies using human liver microsomes and recombinant human cytochrome P450 (P450) isoforms have identified that the major metabolic pathways for CP-533,536 are mediated by CYP3A4, CYP3A5, and CYP2C8 enzymes. nih.govresearchgate.netresearchgate.net One of these primary routes is the oxidation of the parent compound's tert-butyl moiety, which results in the formation of the ω-hydroxy metabolite, designated as M4. nih.govresearchgate.net

Metabolite M4 serves as a critical intermediate in a more complex metabolic cascade. researchgate.netnih.gov It is the precursor for a proposed deformylation pathway that leads to the generation of several unusual downstream metabolites. nih.govresearchgate.netresearchgate.net The pathway proceeds with the further oxidation of the alcohol M4 to form a corresponding aldehyde metabolite, M24. nih.govresearchgate.net This aldehyde is the key substrate for the subsequent P450-mediated deformylation, a critical step that initiates the cleavage of a carbon-carbon bond. nih.govresearchgate.netresearchgate.net

Understanding Complex Carbon-Carbon Bond Cleavage Mechanisms Associated with Downstream Metabolites (e.g., M22, M23, M26)

The metabolism of CP-533,536 is distinguished by an uncommon C-demethylation of its tert-butyl group, which proceeds via a deformylation mechanism rather than a more typical decarboxylation reaction. nih.govresearchgate.net This pathway leads to the formation of unique metabolites, including M22, M23, and M26. nih.govresearchgate.net

The proposed mechanism for this complex carbon-carbon bond cleavage begins after the formation of the aldehyde M24 from the intermediate M4. nih.gov The P450 enzymes, specifically CYP3A4/5 and CYP2C8, are thought to mediate the deformylation of M24. nih.govnih.gov This step involves the cleavage of a C-C bond, yielding formic acid and a highly unstable carbon-centered radical intermediate. researchgate.netnih.govresearchgate.net

The fate of this radical intermediate determines the final downstream products:

Formation of M23: The radical can undergo an "oxygen rebound" reaction, where an oxygen atom is transferred from the P450 enzyme, resulting in the formation of the alcohol metabolite M23. researchgate.netnih.govresearchgate.net

Formation of M26: Alternatively, the radical can be stabilized through hydrogen abstraction, leading to the formation of an olefin metabolite, M26. researchgate.netnih.govresearchgate.net

Crucially, research has demonstrated that these C-demethylated metabolites are not formed from the carboxylic acid metabolite M3 (which is also a product of M4 oxidation), confirming that the deformylation of the aldehyde M24 is the operative pathway. nih.govresearchgate.netresearchgate.net This detailed investigation into the downstream products of M4 provides valuable insights into the versatility of cytochrome P450 enzymes and their ability to catalyze complex and unusual bond-cleavage reactions. nih.govresearchgate.net

Data Tables

Table 1: Key Metabolites of CP-533,536 in the Deformylation Pathway

| Metabolite | Description | Precursor(s) | Key Enzymes Involved |

| M4 | ω-hydroxy metabolite | CP-533,536 | CYP3A4, CYP3A5, CYP2C8 |

| M24 | Aldehyde metabolite | M4 | Cytochrome P450 |

| M23 | C-demethylated alcohol metabolite | M24 (via carbon-centered radical) | CYP3A4/5, CYP2C8 |

| M26 | C-demethylated olefin metabolite | M24 (via carbon-centered radical) | CYP3A4/5, CYP2C8 |

| M22 | Unspecified C-demethylated metabolite | M24 (via carbon-centered radical) | CYP3A4/5, CYP2C8 |

Future Directions in Academic Research on Cp 533,536 Metabolite M4

Elucidation of Undetected or Minor Metabolic Pathways Involving M4

The known metabolic fate of CP-533,536 metabolite M4 involves further oxidation to a carboxylic acid (M3) and participation in an unusual C-demethylation pathway. nih.govresearchgate.net However, the full spectrum of its biotransformation may not be completely understood. Future research should prioritize the identification and characterization of previously undetected or minor metabolic pathways originating from M4.

A proposed mechanism for the C-demethylation suggests that M4 is first oxidized to an aldehyde metabolite (M24). nih.govresearchgate.net This aldehyde is then thought to undergo P450-mediated deformylation, creating an unstable carbon-centered radical. This radical intermediate could then proceed through oxygen rebound to form an alcohol metabolite (M23) or via hydrogen abstraction to yield an olefin metabolite (M26). nih.govresearchgate.net A primary focus of future research will be to provide definitive experimental evidence for this proposed pathway. This would involve trapping and identifying the hypothesized aldehyde intermediate (M24) and the carbon-centered radical.

Furthermore, studies using diverse biological matrices, beyond human liver microsomes, such as hepatocytes from different species or specialized tissue preparations, could reveal novel, low-abundance metabolites. researchgate.net The application of highly sensitive analytical methods will be crucial in detecting trace-level products that may have been missed in initial studies, providing a more complete map of M4's metabolic fate.

Table 1: Known and Proposed Metabolic Transformations of M4

| Precursor | Transformation | Product(s) | Status |

|---|---|---|---|

| M4 | Oxidation | M3 (Carboxylic Acid) | Identified nih.govresearchgate.net |

| M4 | Oxidation | M24 (Aldehyde) | Proposed nih.govresearchgate.net |

| M24 | P450-mediated deformylation | Carbon-centered radical | Proposed nih.govresearchgate.net |

| Carbon-centered radical | Oxygen rebound | M23 (Alcohol) | Identified nih.govresearchgate.net |

High-Throughput Screening for Novel Enzymes or Cofactors Influencing M4 Metabolism

The initial metabolism of the parent compound, CP-533,536, is mediated by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C8. nih.govresearchgate.net The subsequent transformation of M4, particularly the unusual C-demethylation, is also suggested to be P450-mediated. nih.govresearchgate.net However, the specific enzymes and any requisite cofactors responsible for the downstream metabolism of M4 have not been fully characterized.

Future investigations should employ high-throughput screening (HTS) methodologies to systematically identify the catalysts involved. nih.gov HTS platforms can be used to screen large libraries of recombinant human enzymes, including a wide array of CYPs and other oxidative enzymes like flavin-containing monooxygenases (FMOs), to pinpoint which are capable of metabolizing M4. dokumen.pubmdpi.com

These screens can be designed to monitor the depletion of M4 or the formation of its specific metabolites, such as M3 or M23. nih.gov Additionally, HTS can be used to investigate the influence of various cofactors beyond the standard NADPH for CYPs, which could be essential for minor or novel pathways. frontiersin.org Incorporating metabolic competence into HTS assays, for example by using liver S9 fractions or engineered cell lines in multi-well plates, allows for rapid testing of how different biological environments influence M4 metabolism. mdpi.comfrontiersin.org

Integration of Computational Modeling for Predicting M4 Metabolism and Subsequent Transformations

Computational, or in silico, modeling offers a powerful, predictive approach to complement experimental metabolic studies. nih.gov For metabolite M4, the integration of computational tools represents a significant future direction to better understand its reactivity and potential biotransformations.

Future research can focus on developing quantitative structure-activity relationship (QSAR) models and expert systems specifically tailored to predict the metabolism of M4 and related structures. nih.gov By analyzing the physicochemical properties of the M4 molecule, these models can predict its susceptibility to various enzymatic reactions and rank the likelihood of different metabolic outcomes.

Molecular docking simulations can be employed to model the interaction of M4 with the active sites of various drug-metabolizing enzymes, such as different CYP isoforms. nih.gov These simulations could help to explain the known transformations, such as the oxidation to M3, and provide mechanistic hypotheses for the unusual C-demethylation pathway by visualizing the precise orientation and binding energy of M4 within the enzyme's catalytic pocket. Such predictive modeling can guide wet-lab experiments, prioritizing the investigation of the most likely metabolic pathways and reducing the time and resources spent on less probable routes. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The initial characterization of M4 and its downstream products relied on high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography/mass spectrometry-nuclear magnetic resonance (LC/MS/NMR). nih.govresearchgate.net While powerful, these techniques can be supplemented with other advanced analytical methods to achieve a more exhaustive metabolite profile. nih.govnih.gov

The future of M4 research should involve the application of a broader suite of analytical technologies to ensure a truly comprehensive analysis. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) could be used to identify volatile metabolites, while capillary electrophoresis-mass spectrometry (CE-MS) is well-suited for separating and detecting highly polar or charged metabolites that may be difficult to analyze by conventional LC-MS. researchgate.netsysrevpharm.org

Furthermore, mass spectrometry imaging (MSI) is an emerging technique that could be used to visualize the spatial distribution of M4 and its subsequent metabolites within tissue sections, providing valuable information on where these transformations occur in situ. nih.govresearchgate.net The continual evolution of mass spectrometers towards higher sensitivity and resolution will undoubtedly enable the detection and structural elucidation of ever-lower abundance metabolites, providing a complete and detailed picture of the metabolic fate of M4. dokumen.pubnumberanalytics.com

Table 2: Comparison of Advanced Analytical Techniques for M4 Metabolite Profiling

| Technique | Principle | Application to M4 Research | Potential Advantages |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | Identification and quantification of known and unknown M4 metabolites. | High sensitivity and specificity for complex mixtures. numberanalytics.com |

| LC-MS/NMR | LC separation coupled with NMR for definitive structure elucidation. | Confirming the chemical structure of novel or unusual M4 metabolites. | Provides unambiguous structural information. nih.govnumberanalytics.com |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Detection of potential volatile or semi-volatile breakdown products of M4. | Excellent for analyzing small, thermally stable, and volatile compounds. nih.govnumberanalytics.com |

| CE-MS | Separation based on electrophoretic mobility in a capillary, coupled to MS. | Analysis of highly polar or charged M4 metabolites. | High separation efficiency for charged species. researchgate.netsysrevpharm.org |

Q & A

Q. How is CP-533,536 metabolite M4 identified and quantified in preclinical studies?

Metabolite M4 is identified through oxidative metabolism of the tert-butyl side chain of CP-533,536, primarily via CYP3A4/5 and CYP2C8 enzymes. Quantification in preclinical models (e.g., Sprague-Dawley rats) employs high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish M4 from other metabolites like M3 (ω-carboxy) and M6 (sulfated conjugate). Gender-specific differences in metabolic pathways necessitate separate analyses: M4 constitutes ~19.7% of metabolites in males but only 6.5% in females due to preferential sulfation pathways forming M6 .

Q. What enzymatic pathways are responsible for the formation of M4 from CP-533,536?

M4 arises from ω-hydroxylation of the tert-butyl group in CP-533,536, mediated by CYP3A4, CYP3A5, and CYP2C8. In vitro studies with human liver microsomes confirm NADPH-dependent oxidation, inhibited by ketoconazole (CYP3A inhibitor) and quercetin (CYP2C8 inhibitor). M4 is further oxidized to M3 (carboxylic acid) or sulfated to M6, with species- and gender-dependent variability in dominant pathways .

Q. What are the primary metabolic routes of CP-533,536 leading to M4, and how do they differ between species or genders?

In male rats, M4 is a major intermediate (19.7% of metabolites), while female rats exhibit higher sulfation activity, leading to M6 (36.2%). Human microsomal studies highlight CYP3A4/5 and CYP2C8 as key enzymes, with interspecies differences in isoform expression affecting metabolite profiles. For example, canine models show minimal sulfation, emphasizing direct oxidation to M3 .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for structural elucidation and quantification of M4 in complex biological matrices?

High-resolution LC-MS/MS coupled with NMR is critical for resolving M4’s structure and distinguishing it from isomers. Techniques like XCMS (nonlinear peak alignment) and MetFamily (MS/MS data annotation) improve metabolite detection in untargeted studies. For targeted quantification, stable isotope-labeled internal standards ensure accuracy in pharmacokinetic analyses .

Q. How do in vitro metabolic studies using human liver microsomes inform the prediction of M4’s pharmacokinetics in vivo?

In vitro microsomal assays identify enzyme kinetics (e.g., Km and Vmax for CYP3A4/5-mediated M4 formation), which are scaled to in vivo clearance using physiologically based pharmacokinetic (PBPK) modeling. Gender differences in plasma exposure (higher AUC in females) correlate with lower clearance rates, guiding dose adjustments in clinical trials .

Q. What experimental models are appropriate to assess the functional consequences of M4 exposure, particularly in bone healing or other EP2-mediated pathways?

Rat tibial osteotomy and canine segmental defect models are validated for studying M4’s bone anabolic effects. Local injection of CP-533,536 (which generates M4) induces trabecular and cortical bone formation via EP2 receptor activation, measured by radiography and histology. In urinary dysfunction models, M4’s EP2 agonism is tested using midodrine-induced urethral obstruction in rats, assessing voiding efficiency and residual volume .

Q. How can interspecies differences in M4 metabolism influence the translation of preclinical findings to human clinical trials?

Rats exhibit higher M3 formation (32.8% in males), while humans may prioritize M4 sulfation (M6) or further oxidation. These differences necessitate cross-species enzyme activity profiling and PBPK modeling to predict human exposure. Regulatory guidelines emphasize identifying human-specific metabolites and assessing their safety margins relative to preclinical toxicology data .

Methodological Considerations

- Analytical Workflows : Combine LC-MS/MS with spectral databases (e.g., GNPS) for untargeted metabolite annotation. Use XCMS for nonlinear retention time alignment in cross-study comparisons .

- In Vitro-In Vivo Extrapolation (IVIVE) : Scale microsomal clearance data using hepatocyte uptake assays to refine human dose projections .

- Functional Assays : EP2 receptor binding (cAMP assays) and bone histomorphometry are critical for validating M4’s mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.